molecular formula C27H22 B15076724 1,1,3,3-Tetraphenyl-1-propene CAS No. 4960-55-8

1,1,3,3-Tetraphenyl-1-propene

Cat. No.: B15076724
CAS No.: 4960-55-8
M. Wt: 346.5 g/mol
InChI Key: PSLHAJSIVBEUGX-UHFFFAOYSA-N
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Description

1,1,3,3-Tetraphenyl-1-propene is an organic compound with the molecular formula C27H22 It is characterized by the presence of four phenyl groups attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetraphenyl-1-propene can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with triphenylmethane in the presence of a strong base such as sodium amide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetraphenyl-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The phenyl groups in this compound can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Bromine, nitric acid

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced derivatives

    Substitution: Brominated or nitrated derivatives

Scientific Research Applications

1,1,3,3-Tetraphenyl-1-propene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetraphenyl-1-propene involves its interaction with molecular targets through its phenyl groups. These interactions can lead to changes in molecular conformation and reactivity, influencing various biochemical pathways. The compound’s effects are mediated by its ability to participate in electrophilic and nucleophilic reactions, as well as its potential to form stable complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,3,3-Tetraphenyl-2-propene
  • Tetraphenylmethane
  • Triphenylmethane

Uniqueness

1,1,3,3-Tetraphenyl-1-propene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

CAS No.

4960-55-8

Molecular Formula

C27H22

Molecular Weight

346.5 g/mol

IUPAC Name

1,3,3-triphenylprop-1-enylbenzene

InChI

InChI=1S/C27H22/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21,26H

InChI Key

PSLHAJSIVBEUGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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